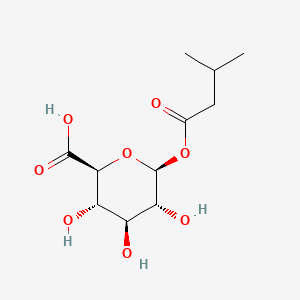

Isovalerylglucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isovalerylglucuronide belongs to the class of organic compounds known as o-glucuronides. These are glucuronides in which the aglycone is linked to the carbohydrate unit through an O-glycosidic bond. This compound is soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm. This compound participates in a number of enzymatic reactions. In particular, this compound and uridine 5'-diphosphate can be biosynthesized from uridine diphosphate glucuronic acid through its interaction with the enzyme UDP-glucuronosyltransferase 2B11. In addition, this compound can be converted into D-glucuronic acid through the action of the enzyme Beta-glucuronidase. In humans, this compound is involved in the starch and sucrose metabolism pathway. This compound is also involved in several metabolic disorders, some of which include the glycogenosis, type iii. cori disease, debrancher glycogenosis pathway, the glycogenosis, type iv. amylopectinosis, anderson disease pathway, the mucopolysaccharidosis vi. sly syndrome pathway, and the glycogenosis, type vi. hers disease pathway.

Wissenschaftliche Forschungsanwendungen

Biomarker for Isovaleric Acidemia

Isovalerylglucuronide serves as a biomarker in diagnosing isovaleric acidemia. Its presence in urine samples can indicate the metabolic state of patients and help differentiate between various metabolic disorders. Studies have shown that higher levels of urinary 3-hydroxyisovaleric acid correlate with increased excretion of this compound, suggesting its utility in monitoring disease severity .

Detoxification Mechanism Investigation

Research has demonstrated that this compound represents an additional detoxification mechanism in patients with isovaleric acidemia. The identification of this metabolite has led to insights into alternative pathways that the body utilizes to manage toxic metabolites when primary pathways are compromised .

Clinical Case Studies

Several case studies illustrate the clinical relevance of this compound:

- Case Study 1 : In a study involving four patients with confirmed isovaleric acidemia, urine samples were analyzed using gas chromatography-mass spectrometry (GC-MS). The results indicated that when urinary levels of 3-hydroxyisovaleric acid were elevated, corresponding levels of this compound also increased significantly, reinforcing its role as a detoxification product .

- Case Study 2 : Another analysis focused on urinary excretion patterns revealed that this compound was frequently detected in samples where glycine conjugation was insufficient, highlighting its potential as a compensatory mechanism under metabolic stress .

Data Tables

The following table summarizes key findings related to the excretion patterns and concentrations of this compound in patients with isovaleric acidemia:

| Parameter | Observation |

|---|---|

| Urinary Concentration (pg/ml) | Average: 150 pg/ml during high 3-OH-IVA |

| Correlation with 3-OH-IVA Levels | Higher levels correspond to increased IVG excretion |

| Patient Samples Analyzed | 72 samples from 4 patients |

| Frequency of Detection | Present in 7 out of 8 samples with high 3-OH-IVA |

Analyse Chemischer Reaktionen

Alkaline-Induced Intramolecular Acyl Migration

Isovalerylglucuronide undergoes pH-dependent acyl migration in alkaline solutions, leading to the formation of positional isomers. This reaction involves the transfer of the isovaleryl group to different hydroxyl positions on the glucuronic acid moiety:

-

Mechanism : The reaction proceeds via nucleophilic attack by adjacent hydroxyl groups (C-2, C-3, or C-4) on the ester carbonyl carbon, resulting in acyl migration (Figure 1).

-

Isomerization Products :

-

C-2 Isomer : Acyl group migrates to the 2-hydroxyl position.

-

C-3 Isomer : Acyl group migrates to the 3-hydroxyl position.

-

C-4 Isomer : Acyl group migrates to the 4-hydroxyl position.

-

| Isomer | Retention Time (GC) | Mass Spectral Features |

|---|---|---|

| Native (C-1) | Shortest | Base peak at m/z 217 |

| C-2 | Intermediate | Similar to native, minor differences |

| C-3 | Longest | Similar to native, minor differences |

| C-4 | Variable | Similar to native, minor differences |

Table 1: Gas chromatographic (GC) and mass spectrometric characteristics of this compound isomers .

-

Analytical Challenges :

Synthetic and Stability Considerations

While not directly observed in the provided studies, the reactivity of glucuronides with trichlorosilane (HSiCl₃) in mass spectrometry—a method used to differentiate O- and N-glucuronides —highlights the broader reactivity of glucuronide conjugates. For this compound (an O-acyl glucuronide), such reactions could theoretically produce adducts, though specific data for this compound are lacking.

Structural and Mechanistic Insights

-

Glucuronic Acid Backbone : The electron-withdrawing carboxyl group at C-6 destabilizes the glycosidic bond, enhancing susceptibility to hydrolysis and acyl migration .

-

Quantum Chemical Modeling : Computational studies on similar glucuronides suggest that acyl migration involves transition states stabilized by hydrogen bonding and electrostatic interactions , though direct data for this compound remain unexplored.

Eigenschaften

CAS-Nummer |

88070-93-3 |

|---|---|

Molekularformel |

C11H18O8 |

Molekulargewicht |

278.26 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-methylbutanoyloxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C11H18O8/c1-4(2)3-5(12)18-11-8(15)6(13)7(14)9(19-11)10(16)17/h4,6-9,11,13-15H,3H2,1-2H3,(H,16,17)/t6-,7-,8+,9-,11+/m0/s1 |

InChI-Schlüssel |

VOJAALAAOYUSCT-ZCLKDUABSA-N |

SMILES |

CC(C)CC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |

Isomerische SMILES |

CC(C)CC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |

Kanonische SMILES |

CC(C)CC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |

Key on ui other cas no. |

88070-93-3 |

Physikalische Beschreibung |

Solid |

Synonyme |

isovaleryl-beta-D-glucuronide isovalerylglucuronide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.